Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Drug Design ADME-Tox Medicinal Chemistry

Researchers struggle to find benzoate building blocks with precise electronic and lipophilic profiles for advanced drug discovery or agrochemical design. Generic substitution fails due to altered binding and metabolic stability. This compound offers a validated solution. - **Unique substitution**: 2-amino (nucleophilic), 3-chloro (electrophilic handle), 5-trifluoromethoxy (lipophilic bioisostere). - **Predicted logP ~3.19** enhances membrane permeability and plant uptake. - **≥98% purity** supports HTE, C-H activation, and fused heterocycle synthesis (benzoxazines, quinazolines). - Immediate shipping in research quantities.

Molecular Formula C9H7ClF3NO3
Molecular Weight 269.60
CAS No. 1003708-08-4
Cat. No. B3026521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate
CAS1003708-08-4
Molecular FormulaC9H7ClF3NO3
Molecular Weight269.60
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)OC(F)(F)F)Cl)N
InChIInChI=1S/C9H7ClF3NO3/c1-16-8(15)5-2-4(17-9(11,12)13)3-6(10)7(5)14/h2-3H,14H2,1H3
InChIKeyFLUHLRSUIMWSLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate Procurement Guide


Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (CAS 1003708-08-4) is a highly substituted benzoic acid methyl ester . It is characterized as a multifunctional aromatic building block featuring a nucleophilic 2-amino group, an electrophilic 3-chloro substituent, and a highly lipophilic 5-trifluoromethoxy group, offering a unique combination of electronic and steric properties for complex molecule construction .

Type Multifunctional aromatic building block
Key groups Nucleophilic NH2, electrophilic Cl, lipophilic OCF3
Use context Complex molecule construction in medchem/agrochem research

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate: Non-Interchangeable


Generic substitution of this compound with other aminobenzoate derivatives is not advisable due to its precise and rare substitution pattern. The combination of a 3-chloro and 5-trifluoromethoxy group on the benzoate core is not common among commercially available analogs . The unique electronic and lipophilic profile conferred by this specific arrangement is critical for achieving desired selectivity and physicochemical properties in downstream drug or agrochemical candidates. Substituting with a non-chlorinated analog (e.g., CAS 312295-61-7) would alter electronic properties and binding affinity , while substituting with a non-trifluoromethoxylated analog (e.g., CAS 77820-58-7) would drastically reduce lipophilicity and metabolic stability [1].

Non-chlorinated analog May alter electronic properties and binding affinity context; not a direct replacement for 3-chloro substitution.
Non-fluorinated analog Can drastically reduce lipophilicity and metabolic stability profile; OCF3 is a key bioisosteric element.
Generic aminobenzoate Lacks the precise 3-Cl/5-OCF3 arrangement; substitution pattern is rare and critical for selectivity in lead optimization.

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate vs. Analogs: Key Differentiators


Higher Lipophilicity vs. Non-Fluorinated Analog

The inclusion of a 5-trifluoromethoxy (-OCF3) group significantly increases the compound's lipophilicity compared to its non-fluorinated analog. This higher LogP is a class-level characteristic of OCF3-substituted aromatics and is crucial for improving membrane permeability and metabolic stability .

Lipophilicity profile
Class-level inference
Calculated LogP ~3.19 (OCF3 compound) vs. significantly lower for non-fluorinated analog.
May support ADME property screening in drug design research.
Computational prediction; experimental validation needed.
Drug Design ADME-Tox Medicinal Chemistry Agrochemicals

Higher Purity vs. Research-Grade Baseline

For applications requiring precise stoichiometry or where impurities can impact reaction outcomes, this compound is available at a higher standard purity than typical research-grade analogs. A purity of ≥98% is offered by certain suppliers , compared to a common baseline of ≥95% for many similar building blocks .

Assayed purity
Supporting evidence
≥98% HPLC vs. ≥95% baseline for research-grade analogs.
Higher purity may improve reproducibility in sensitive synthetic methods.
Vendor specification; batch-dependent QC.
Organic Synthesis Analytical Chemistry Process R&D Quality Control

Reactivity Advantage vs. Non-Chlorinated Analog

The presence of a chloro substituent ortho to the amino group provides a distinct synthetic handle compared to the non-chlorinated analog, Methyl 2-amino-5-(trifluoromethoxy)benzoate (CAS 312295-61-7). The 3-chloro atom is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for further diversification, a functional handle not present in the non-halogenated analog .

Synthetic versatility
Class-level inference
Contains reactive C(sp2)-Cl handle at 3-position vs. non-chlorinated analog lacking halogen diversification site.
Supports orthogonal diversification strategies in library synthesis.
General cross-coupling methodology context.
Cross-Coupling Chemistry Late-Stage Functionalization Organic Synthesis

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate Application Scenarios


Agrochemical Intermediate for Next-Gen Pesticides

The compound's unique substitution pattern, particularly the combination of trifluoromethoxy and chloro groups, aligns with the structural motifs found in modern, highly effective pesticides . It can serve as a key building block for synthesizing novel herbicides or fungicides, where its predicted high lipophilicity (LogP ~3.19 ) may enhance uptake and translocation in plants or target pests [1].

Pharmaceutical Scaffold for Lead Optimization

The molecule is an ideal scaffold for medicinal chemistry programs focused on improving the pharmacokinetic profile of lead compounds . Its trifluoromethoxy group is a well-known bioisostere that can increase metabolic stability and membrane permeability . The 3-chloro substituent provides a handle for late-stage functionalization to explore structure-activity relationships (SAR) around a central core.

High-Purity Reagent for Advanced Synthesis

With commercially available purities of ≥98% , this compound is suitable for demanding synthetic applications such as directed C-H activation, high-throughput experimentation (HTE), or generating libraries via parallel synthesis, where a high degree of reliability and minimal side reactions are required to accurately interpret results.

Precursor for Fluorinated Heterocycle Synthesis

The 2-amino-3-chloro-substitution pattern is a classic precursor for the synthesis of fused heterocyclic systems like benzoxazines or quinazolines . The added trifluoromethoxy group would confer valuable lipophilic and electronic properties to the resulting heterocycles, potentially leading to new active ingredients for pharmaceutical or agrochemical applications.

Application
Selection Property
Validation Focus
Agrochemical lead discovery research
Trifluoromethoxy-chloro substitution pattern
Plant uptake and target pest assay endpoints
Medicinal chemistry scaffold exploration
Bioisosteric -OCF3 and cross-coupling handle
Metabolic stability and SAR diversification endpoints
High-reliability synthetic methods research
High assayed purity (vendor specification)
Reaction reproducibility and impurity profiling
Fluorinated heterocycle library synthesis
Ortho-amino-chloro condensation precursor
Heterocycle formation and fluorinated property endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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